Amine

Description

Structure

3D Structure

Properties

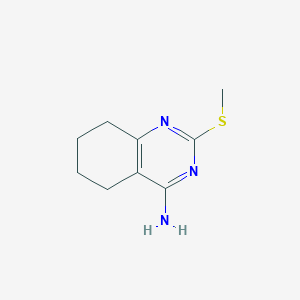

Molecular Formula |

C9H13N3S |

|---|---|

Molecular Weight |

195.29 g/mol |

IUPAC Name |

2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-amine |

InChI |

InChI=1S/C9H13N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3,(H2,10,11,12) |

InChI Key |

PUDKWSNXLKDKBT-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=C(CCCC2)C(=N1)N |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Amines in Biological Systems: A Technical Guide to Natural Sources and Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amines, a diverse class of organic compounds derived from ammonia, are fundamental to a vast array of biological processes. Their structural versatility, ranging from simple biogenic amines to complex alkaloids, allows them to function as neurotransmitters, hormones, signaling molecules, and crucial intermediates in cellular metabolism. This technical guide provides an in-depth exploration of the natural origins of key amines and their multifaceted biological functions, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential and physiological significance of this vital class of molecules.

Natural Sources of Biogenic Amines

Biogenic amines are produced through the decarboxylation of amino acids and are commonly found in a variety of fermented and protein-rich foods.[1][2] Their presence and concentration can be influenced by microbial activity, processing, and storage conditions.[3][4]

Amines in Fermented Foods and Beverages

Fermented products are a significant dietary source of biogenic amines, where their formation is a natural consequence of microbial metabolism.[5] The types and quantities of amines present can vary widely depending on the specific microorganisms involved in fermentation and the precursor amino acids available in the raw materials.[3]

| Food/Beverage Category | Predominant Amines | Typical Concentration Range (mg/kg or mg/L) | References |

| Cheese | Tyramine, Putrescine, Cadaverine, Histamine | Tyramine: 100 - 2000; Putrescine: 10 - 500; Cadaverine: 10 - 1000; Histamine: <10 - 1000 | [6] |

| Fermented Sausages | Cadaverine, Putrescine, Tyramine | Cadaverine: up to 1484; Putrescine: up to 479; Tyramine: variable | [4][7][8][9][10] |

| Wine | Histamine, Tyramine, Putrescine | Histamine: <0.1 (histamine-free) to >10 | [11][12][13] |

| Fish and Fishery Products | Histamine | <50 (safe) to >1000 (toxic) | [1] |

Endogenous Amines as Neurotransmitters and Hormones

The human body synthesizes a variety of amines that act as critical signaling molecules in the nervous and endocrine systems. These are often referred to as monoamine neurotransmitters and catecholamines.[14][15]

| Amine | Primary Natural Source (Endogenous) | Key Biological Functions |

| Dopamine | Substantia nigra, Ventral tegmental area | Motor control, motivation, reward, cognition[15][16] |

| Norepinephrine (Noradrenaline) | Locus coeruleus, Sympathetic nervous system | Arousal, attention, "fight-or-flight" response[17][18] |

| Epinephrine (Adrenaline) | Adrenal medulla | "Fight-or-flight" response, increases heart rate and blood pressure |

| Serotonin (5-Hydroxytryptamine) | Raphe nuclei, Enterochromaffin cells (gut) | Mood regulation, sleep, appetite, digestion[[“]][20] |

| Histamine | Mast cells, Basophils, Neurons in the hypothalamus | Immune response, gastric acid secretion, wakefulness |

Polyamines: Ubiquitous Regulators of Cell Function

Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules found in all living cells and are essential for cell growth, proliferation, and differentiation.[21][22][23]

| Polyamine | Precursor Amino Acid | Key Biological Functions |

| Putrescine | Ornithine | Precursor for spermidine and spermine synthesis |

| Spermidine | Putrescine | Cell growth, proliferation, autophagy, antioxidant defense[24] |

| Spermine | Spermidine | DNA stabilization, gene expression, ion channel function[2] |

Plant-Derived Alkaloids

Alkaloids are a large and diverse group of naturally occurring nitrogen-containing compounds, primarily found in plants. They exhibit a wide range of potent physiological effects in humans.

| Alkaloid | Representative Plant Source(s) | Primary Biological Effect(s) |

| Berberine | Berberis species (e.g., Barberry) | Antimicrobial, anti-inflammatory, metabolic regulation |

| Scopolamine | Datura and Brugmansia species (e.g., Jimsonweed) | Anticholinergic, antiemetic |

| Caffeine | Coffea species (Coffee), Camellia sinensis (Tea) | Central nervous system stimulant |

| Nicotine | Nicotiana tabacum (Tobacco) | Stimulant, addictive |

Biological Functions and Signaling Pathways

The biological effects of amines are mediated through their interaction with specific receptors and their subsequent influence on intracellular signaling cascades.

Neurotransmitter Signaling

Monoamine neurotransmitters exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of neurons, initiating a cascade of intracellular events that modulate neuronal excitability and communication.

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[11][15] D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, while D2-like receptor activation generally inhibits adenylyl cyclase.[25]

Serotonin exerts its diverse effects through a large family of receptors, with the 5-HT2A receptor being a prominent example involved in processes like learning, memory, and mood.[22][23][26] Activation of the 5-HT2A receptor, a Gq-coupled GPCR, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3][23]

Polyamine Metabolism and Function

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[24][27] Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. Subsequent enzymatic steps lead to the formation of spermidine and spermine.

Elevated polyamine levels are often observed in cancer cells, where they are crucial for sustaining rapid proliferation.[2][5][28][29] This has made the polyamine metabolic pathway a key target for anticancer drug development.

| Cell Type | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference |

| Normal Pancreatic Tissue | ~0.5 | ~2.5 | ~3.0 | [28] |

| Pancreatic Cancer Tissue | Significantly higher than normal | ~2.5 | ~3.0 | [28] |

| Normal Prostate Tissue | Low | Low | High | [29] |

| Prostate Cancer Tissue | Higher | Higher | Significantly lower than normal | [29] |

| Breast Cancer Cells (T-47D) | - | Upregulated | Upregulated | [5] |

Biological Activity of Plant Alkaloids

Many plant alkaloids exert their physiological effects by interacting with neurotransmitter receptors or enzymes. For example, some alkaloids are potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

| Alkaloid | IC₅₀ on Acetylcholinesterase (AChE) | Reference |

| Berberine | 2.33 ± 0.16 µM | [8] |

| Coptisine | 13.50 ± 1.48 µM | [8] |

| Palmatine | 6.52 ± 0.84 µM | [8] |

| Fangchinoline | 2.17 ± 0.05 µM | [8] |

| 1-O-acetyllycorine | 0.96 ± 0.04 µM | [1] |

| Crinine | 461 ± 14 µM | [1] |

| Lycorine | 213 ± 1 µM | [1] |

Other alkaloids, like scopolamine, act as antagonists at muscarinic acetylcholine receptors.

| Alkaloid | Receptor Target | IC₅₀ / Kᵢ | Reference |

| Scopolamine | Muscarinic Acetylcholine Receptors | IC₅₀: 55.3 nM | [1][15][21] |

| Atropine | Muscarinic Acetylcholine Receptors | IC₅₀: 1.74 µM (on 5-HT3 receptors) | [30][31] |

Experimental Protocols

Quantification of Histamine in Fish Samples by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative determination of histamine in fish.

1. Principle: Histamine is extracted from fish samples, derivatized with a fluorescent tag (e.g., o-phthalaldehyde or dansyl chloride), separated by reverse-phase HPLC, and quantified using a fluorescence or UV detector.

2. Reagents and Materials:

-

Perchloric acid (HClO₄) or Trichloroacetic acid (TCA) solution

-

Sodium hydroxide (NaOH)

-

o-Phthalaldehyde (OPA) or Dansyl chloride derivatizing reagent

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Histamine standard

-

C18 reverse-phase HPLC column

-

Homogenizer

-

Centrifuge

-

HPLC system with fluorescence or UV detector

3. Sample Preparation and Extraction:

-

Homogenize a known weight of the fish sample with an acidic extraction solution (e.g., 0.4 M perchloric acid).

-

Centrifuge the homogenate to pellet the proteins and other solids.

-

Collect the supernatant containing the histamine.

4. Derivatization:

-

Take an aliquot of the supernatant and adjust the pH to be alkaline.

-

Add the derivatizing reagent (e.g., OPA) and allow the reaction to proceed in the dark.

-

The reaction produces a stable, fluorescent derivative of histamine.

5. HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the histamine derivative using a mobile phase gradient of acetonitrile and water.

-

Detect the derivative using a fluorescence detector (e.g., excitation at 350 nm, emission at 450 nm for OPA derivatives) or a UV detector.

-

Quantify the histamine concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of histamine.

6. Workflow Diagram:

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a radioligand binding assay to characterize the interaction of ligands with the dopamine D2 receptor.

1. Principle: This assay measures the binding of a radioactively labeled ligand (radioligand) to the D2 receptor. The affinity of unlabeled test compounds for the receptor can be determined by their ability to compete with the radioligand for binding.

2. Reagents and Materials:

-

Cell membranes expressing the dopamine D2 receptor (e.g., from transfected cell lines)

-

Radioligand (e.g., [³H]spiperone)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Non-specific binding inhibitor (e.g., haloperidol or butaclamol)

-

Test compounds (unlabeled)

-

Glass fiber filters

-

Scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

3. Assay Procedure:

-

Prepare dilutions of the test compounds and the radioligand in the assay buffer.

-

In a series of tubes or a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), a high concentration of the non-specific inhibitor (for non-specific binding), or the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand will be retained on the filter.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ (inhibition constant) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

5. Experimental Workflow:

Serotonin Transporter (SERT) Uptake Assay

This protocol describes an assay to measure the activity of the serotonin transporter (SERT) in cultured cells.

1. Principle: This assay measures the uptake of a labeled substrate (e.g., [³H]serotonin or a fluorescent analog) into cells expressing SERT. The potency of test compounds as SERT inhibitors is determined by their ability to block this uptake.

2. Reagents and Materials:

-

Cultured cells expressing SERT (e.g., HEK293-SERT cells)

-

Labeled SERT substrate (e.g., [³H]serotonin)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Known SERT inhibitor (e.g., fluoxetine or paroxetine) for positive control and non-specific uptake determination

-

Test compounds

-

Cell culture plates (e.g., 96-well)

-

Scintillation counter or fluorescence plate reader

3. Assay Procedure:

-

Plate the SERT-expressing cells in a multi-well plate and allow them to adhere.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with either buffer, a known SERT inhibitor (for non-specific uptake), or the test compound.

-

Initiate the uptake by adding the labeled SERT substrate to each well.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C) to allow for substrate transport into the cells.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular labeled substrate.

-

Measure the amount of labeled substrate taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

4. Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake (in the presence of a potent inhibitor) from the total uptake.

-

For inhibition assays, plot the percentage of specific uptake as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) from the resulting dose-response curve.

Conclusion

Amines represent a class of molecules with profound and diverse impacts on biological systems. From their origins in dietary sources to their intricate roles in neurotransmission and cellular regulation, a comprehensive understanding of their functions is paramount for advancing our knowledge in neuroscience, pharmacology, and drug development. The quantitative data, detailed methodologies, and pathway visualizations presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of amine biology and harnessing their therapeutic potential. Continued investigation into the nuanced mechanisms of amine action will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

- 1. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [iastatedigitalpress.com]

- 5. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relationships between microbial population dynamics and putrescine and cadaverine accumulation during dry fermented sausage ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. casadesante.com [casadesante.com]

- 12. Histamine, the Forgotten Allergen in Wine | VinoVoss [vinovoss.com]

- 13. Is Artificial Wine Flavor High In Histamine – casa de sante [casadesante.com]

- 14. Estimation of intrasynaptic norepinephrine concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scopolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. msudenver.edu [msudenver.edu]

- 17. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Norepinephrine - Wikipedia [en.wikipedia.org]

- 19. Dopamine D1 receptor signaling pathways in stress resilience - Consensus [consensus.app]

- 20. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Molecular targets of spermidine: implications for cancer suppression [cell-stress.com]

- 25. youtube.com [youtube.com]

- 26. reprocell.com [reprocell.com]

- 27. All the brain's a stage for serotonin: the forgotten story of serotonin diffusion across cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Polyamine concentrations in pancreatic tissue, serum, and urine of patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]

- 31. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nitrogen Landscape: A Technical Guide to Amine Nomenclature

An in-depth guide for researchers, scientists, and drug development professionals on the IUPAC and common nomenclature of amines, featuring quantitative data, experimental protocols, and pathway visualizations.

Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental to the fields of chemistry, biology, and pharmacology. Their diverse roles, from acting as key neurotransmitters to serving as essential building blocks in medicinal chemistry, necessitate a thorough and unambiguous system of nomenclature. This guide provides a comprehensive overview of both the systematic International Union of Pure and Applied Chemistry (IUPAC) and the common naming conventions for this critical class of molecules.

Core Principles of Amine Nomenclature

The naming of amines is primarily determined by the number of alkyl or aryl groups attached to the nitrogen atom, classifying them as primary (1°), secondary (2°), or tertiary (3°).[1] Both IUPAC and common nomenclature systems are widely used, with the choice often depending on the complexity of the molecule and the context.

IUPAC Nomenclature

The IUPAC system provides a systematic approach to naming amines, ensuring that each compound has a unique and descriptive name. The general rules are as follows:

-

Primary Amines: For simple primary amines, the suffix "-amine" is added to the name of the alkyl substituent.[2] Alternatively, and more systematically, the "-e" from the parent alkane name is replaced with "-amine".[2] The carbon chain is numbered to give the carbon atom bonded to the nitrogen the lowest possible number.[3]

-

Secondary and Tertiary Amines:

-

Symmetrical Amines: For symmetrical secondary or tertiary amines, where all the alkyl or aryl groups are identical, the prefix "di-" or "tri-" is added to the name of the substituent group, which is then followed by "amine".[2]

-

Unsymmetrical Amines: In unsymmetrical amines, the largest or most complex alkyl group is considered the parent chain and is named as the primary amine. The other alkyl groups attached to the nitrogen are designated as N-substituents.[2][3]

-

-

Amines as Substituents: When a higher-priority functional group is present in the molecule, the amino group (-NH2) is named as a substituent with the prefix "amino-".[2][4]

Common Nomenclature

Common names are frequently used for simpler amines. The general rule is to name the alkyl groups attached to the nitrogen alphabetically, followed by the suffix "-amine".[5]

Below is a diagram illustrating the decision-making process for naming amines according to IUPAC rules.

Nomenclature of Complex and Polyfunctional Amines

Aromatic Amines

The simplest aromatic amine, C₆H₅NH₂, is known by its common and IUPAC-accepted name, aniline.[2] Substituted anilines are named as derivatives of aniline, with the position of the substituents on the benzene ring indicated by numbers or, in common nomenclature, by the prefixes ortho- (o-), meta- (m-), and para- (p-).

Heterocyclic Amines

Heterocyclic amines are cyclic compounds where the nitrogen atom is part of the ring. Many have trivial names that are accepted by IUPAC, such as pyridine, pyrrole, and piperidine. In systematic nomenclature, the Hantzsch-Widman system is often employed.

Polyamines

Polyamines are organic compounds containing two or more amino groups. They are named by adding the suffix "-diamine", "-triamine", etc., to the name of the parent hydrocarbon. The positions of the amino groups are indicated by locants.

Quantitative Data on Amine Properties

The basicity of an amine, a critical parameter in drug design and development, is quantified by the pKa of its conjugate acid.[6] A higher pKa value corresponds to a stronger base. The boiling point and solubility of amines are also important physical properties.

| Amine | IUPAC Name | Common Name | pKa of Conjugate Acid | Boiling Point (°C) | Solubility in Water |

| CH₃NH₂ | Methanamine | Methylamine | 10.63 | -6.3 | Very soluble |

| (CH₃)₂NH | N-Methylmethanamine | Dimethylamine | 10.73 | 7 | Very soluble |

| (CH₃)₃N | N,N-Dimethylmethanamine | Trimethylamine | 9.81 | 3 | Soluble |

| CH₃CH₂NH₂ | Ethanamine | Ethylamine | 10.67 | 16.6 | Miscible |

| C₆H₅NH₂ | Benzenamine | Aniline | 4.63 | 184 | 3.7 g/100 mL |

| Pyridine | Pyridine | 5.25 | 115 | Miscible | |

| Piperidine | Piperidine | 11.12 | 106 | Miscible |

Experimental Protocols for Amine Chemistry

Synthesis of Primary Amines: The Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the overalkylation that can occur with direct alkylation of ammonia.[11][12][13][14]

Procedure:

-

Deprotonation of Phthalimide: Phthalimide is deprotonated by a base, such as potassium hydroxide, to form a nucleophilic potassium phthalimide salt.[12]

-

N-Alkylation: The potassium phthalimide then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[12][14]

-

Hydrolysis or Hydrazinolysis: The primary amine is liberated from the N-alkylphthalimide by either acidic hydrolysis or, more commonly, by reaction with hydrazine (the Ing-Manske procedure).[11][15]

Synthesis of Amines via Reductive Amination

Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[16][17]

Procedure:

-

Imine/Enamine Formation: An aldehyde or ketone reacts with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate.

-

In situ Reduction: The intermediate is reduced in the same reaction vessel (in situ) to the corresponding amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[16]

Characterization of Amines: The Hinsberg Test

The Hinsberg test is a classic chemical test used to distinguish between primary, secondary, and tertiary amines.[18][19][20][21][22]

Procedure:

-

Reaction with Benzenesulfonyl Chloride: The amine is shaken with benzenesulfonyl chloride in the presence of an aqueous alkali (e.g., NaOH or KOH).

-

Observation of Precipitate:

-

Primary Amine: Forms a sulfonamide that is soluble in the alkali due to the presence of an acidic proton on the nitrogen.[19][22] Acidification of the solution will cause the sulfonamide to precipitate.

-

Secondary Amine: Forms an insoluble sulfonamide that precipitates from the alkaline solution.[19][22]

-

Tertiary Amine: Does not react with the benzenesulfonyl chloride to form a stable sulfonamide.[19][22]

-

Amine Signaling Pathways in Neurobiology

Amines are central to neurobiology, acting as neurotransmitters that regulate a vast array of physiological and cognitive processes. The signaling pathways of serotonin and dopamine are of particular interest in drug development.

Serotonin Signaling Pathway

Serotonin (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter involved in the regulation of mood, appetite, and sleep.[23] It is synthesized from the amino acid tryptophan.[24] After its release into the synaptic cleft, serotonin binds to a variety of receptors on the postsynaptic neuron, initiating a signaling cascade. The signal is terminated by the reuptake of serotonin into the presynaptic neuron by the serotonin transporter (SERT).[24]

References

- 1. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drughunter.com [drughunter.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 19. fiveable.me [fiveable.me]

- 20. byjus.com [byjus.com]

- 21. galaxy.ai [galaxy.ai]

- 22. Khan Academy [khanacademy.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Amines: Boiling Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of amines, specifically their boiling points and solubility. Understanding these fundamental characteristics is crucial for researchers and professionals involved in drug development, chemical synthesis, and various other scientific disciplines, as they influence reaction kinetics, purification processes, and formulation strategies. This document presents quantitative data, detailed experimental protocols, and a visual representation of the underlying principles governing these properties.

Core Concepts: Intermolecular Forces in Amines

The boiling point and solubility of amines are primarily dictated by the nature and strength of the intermolecular forces present. The key forces at play are:

-

Hydrogen Bonding: Primary (R-NH₂) and secondary (R₂-NH) amines possess N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.[1] This is the most significant intermolecular force in these amines, leading to higher boiling points compared to nonpolar compounds of similar molecular weight.[2] Tertiary amines (R₃-N) lack N-H bonds and therefore cannot act as hydrogen bond donors, which significantly impacts their physical properties.[2]

-

Dipole-Dipole Interactions: The polar C-N and N-H bonds create a net dipole moment in amine molecules, leading to dipole-dipole attractions between them.[3]

-

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with the size and surface area of the alkyl or aryl groups.[2]

Boiling Point of Amines

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, the boiling point is influenced by several structural factors:

Effect of Amine Class (Primary vs. Secondary vs. Tertiary)

For isomeric amines with similar molecular weights, the boiling point generally follows the order: Primary > Secondary > Tertiary .[4]

-

Primary amines have two N-H bonds, allowing for extensive intermolecular hydrogen bonding, resulting in the highest boiling points among the three classes.[4]

-

Secondary amines have one N-H bond, leading to less extensive hydrogen bonding compared to primary amines, and thus have intermediate boiling points.[3]

-

Tertiary amines have no N-H bonds and cannot form hydrogen bonds with each other. Their boiling points are therefore significantly lower than those of isomeric primary and secondary amines and are more comparable to those of alkanes with similar molecular weights.[1]

Effect of Molecular Weight and Carbon Chain Length

Within a homologous series, the boiling point of amines increases with increasing molecular weight.[2] This is due to the increase in the surface area of the molecule, which leads to stronger van der Waals dispersion forces.[2]

Effect of Chain Branching

Branching in the alkyl chain of an amine lowers its boiling point compared to a straight-chain isomer of the same molecular weight. The more compact, spherical shape of branched isomers reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces.

Comparison with Other Functional Groups

-

Alcohols vs. Amines: Alcohols generally have higher boiling points than amines of similar molecular weight. This is because the O-H bond is more polar than the N-H bond due to the higher electronegativity of oxygen, resulting in stronger hydrogen bonds.[5]

-

Alkanes vs. Amines: Amines have significantly higher boiling points than alkanes of comparable molecular weight due to the presence of hydrogen bonding and dipole-dipole interactions in amines, which are absent in nonpolar alkanes.[2]

Data Presentation: Boiling Points of Selected Amines

The following tables summarize the boiling points of various primary, secondary, and tertiary amines to illustrate the trends discussed.

Table 1: Boiling Points of Primary Amines

| Amine | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methylamine | CH₃NH₂ | 31.06 | -6.3[6] |

| Ethylamine | CH₃CH₂NH₂ | 45.08 | 16.6[6] |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 59.11 | 48.7[6] |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 73.14 | 77.8[6] |

| iso-Butylamine | (CH₃)₂CHCH₂NH₂ | 73.14 | 68-69 |

| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | 73.14 | 63 |

| tert-Butylamine | (CH₃)₃CNH₂ | 73.14 | 44-46 |

| n-Pentylamine | CH₃(CH₂)₄NH₂ | 87.16 | 104 |

| n-Hexylamine | CH₃(CH₂)₅NH₂ | 101.19 | 132 |

Table 2: Boiling Points of Secondary Amines

| Amine | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dimethylamine | (CH₃)₂NH | 45.08 | 7.4[6] |

| Diethylamine | (CH₃CH₂)₂NH | 73.14 | 55.5 |

| Di-n-propylamine | (CH₃CH₂CH₂)₂NH | 101.19 | 109-111 |

| N-Methylethylamine | CH₃NHCH₂CH₃ | 59.11 | 36-37 |

| N-Methyl-n-propylamine | CH₃NH(CH₂)₂CH₃ | 73.14 | 65-67 |

Table 3: Boiling Points of Tertiary Amines

| Amine | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Trimethylamine | (CH₃)₃N | 59.11 | 2.9[6] |

| Triethylamine | (CH₃CH₂)₃N | 101.19 | 89-90 |

| Tri-n-propylamine | (CH₃CH₂CH₂)₃N | 143.27 | 155-158 |

| N,N-Dimethylethylamine | (CH₃)₂NCH₂CH₃ | 73.14 | 36-37 |

| N,N-Dimethyl-n-propylamine | (CH₃)₂N(CH₂)₂CH₃ | 87.16 | 63-65 |

Solubility of Amines in Water

The solubility of amines in water is a critical property, particularly in pharmaceutical and biological contexts. The primary factor governing water solubility is the ability to form hydrogen bonds with water molecules.

Factors Affecting Solubility

-

Hydrogen Bonding with Water: All classes of amines, including tertiary amines, can act as hydrogen bond acceptors through the lone pair of electrons on the nitrogen atom.[7] Primary and secondary amines can also act as hydrogen bond donors. This ability to form hydrogen bonds with water is the main reason for the water solubility of small amines.[7]

-

Carbon Chain Length: The solubility of amines in water decreases as the length of the carbon chain increases.[8] The alkyl or aryl group is hydrophobic, and as its size increases, it disrupts the hydrogen bonding network of water more significantly, making dissolution less favorable.[8] Generally, amines with more than six carbon atoms are considered insoluble or only slightly soluble in water.[8]

-

Amine Class: For a given number of carbon atoms, primary amines are typically more soluble than secondary amines, which are in turn more soluble than tertiary amines. This is due to the greater number of N-H bonds in primary amines available for hydrogen bonding with water.

Data Presentation: Water Solubility of Selected Amines

The following tables provide a summary of the water solubility for a range of amines.

Table 4: Water Solubility of Primary Amines

| Amine | Structure | Molecular Weight ( g/mol ) | Solubility in Water ( g/100 mL at 20°C) |

| Methylamine | CH₃NH₂ | 31.06 | Very soluble |

| Ethylamine | CH₃CH₂NH₂ | 45.08 | Miscible[5] |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 59.11 | Miscible |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 73.14 | Miscible |

| n-Pentylamine | CH₃(CH₂)₄NH₂ | 87.16 | 12.1 |

| n-Hexylamine | CH₃(CH₂)₅NH₂ | 101.19 | 1.2[9] |

| n-Heptylamine | CH₃(CH₂)₆NH₂ | 115.22 | 0.3 |

| n-Octylamine | CH₃(CH₂)₇NH₂ | 129.24 | 0.07 |

Table 5: Water Solubility of Secondary and Tertiary Amines

| Amine | Class | Structure | Molecular Weight ( g/mol ) | Solubility in Water ( g/100 mL at 20°C) |

| Dimethylamine | Secondary | (CH₃)₂NH | 45.08 | Very soluble |

| Diethylamine | Secondary | (CH₃CH₂)₂NH | 73.14 | 14.0 |

| Di-n-propylamine | Secondary | (CH₃CH₂CH₂)₂NH | 101.19 | 3.6 |

| Trimethylamine | Tertiary | (CH₃)₃N | 59.11 | 91 |

| Triethylamine | Tertiary | (CH₃CH₂)₃N | 101.19 | 1.5 |

| Tri-n-propylamine | Tertiary | (CH₃CH₂CH₂)₃N | 143.27 | 0.3 |

Experimental Protocols

The determination of boiling point and water solubility should be conducted using standardized and validated methods to ensure accuracy and reproducibility. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for the testing of chemicals.

Determination of Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a substance. The choice of method depends on factors such as the amount of substance available and its expected boiling range. Common methods include:

-

Ebulliometer Method: This method involves heating the liquid to its boiling point in a specialized apparatus called an ebulliometer, which is designed to ensure that the liquid and vapor are in equilibrium. The temperature of the boiling liquid is measured with a calibrated thermometer.

-

Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

-

Method according to Siwoloboff: This is a micro-method suitable for small quantities of a substance. A sample is heated in a capillary tube along with an inverted, smaller capillary. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inner capillary.[10]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition associated with boiling.

Detailed Protocol for the Siwoloboff Method:

-

Apparatus: A heating bath with a suitable liquid (e.g., silicone oil), a thermometer with a precision of ±0.5 °C, a capillary tube (5 mm diameter), and a smaller, sealed capillary tube (boiling capillary).

-

Procedure:

-

Fill the larger capillary tube with the amine sample to a height of about 1-2 cm.

-

Place the smaller, sealed capillary, open end down, into the larger tube containing the sample.

-

Attach the sample tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the heating bath.

-

Heat the bath slowly with constant stirring.

-

As the boiling point is approached, a stream of bubbles will emerge from the inverted capillary.

-

The boiling point is the temperature at which, upon slight cooling, the stream of bubbles ceases and the liquid just begins to enter the smaller capillary.[10]

-

Record the temperature to the nearest 0.5 °C.

-

Determination of Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the water solubility of a substance: the flask method and the column elution method.

-

Flask Method: This method is suitable for substances with a solubility of 10 mg/L or greater. A known amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[11]

-

Column Elution Method: This method is designed for substances with a solubility below 10 mg/L. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.[4]

Detailed Protocol for the Flask Method:

-

Apparatus: A constant temperature bath, a mechanical stirrer or shaker, a centrifuge or filtration apparatus, and analytical equipment suitable for quantifying the amine (e.g., GC, HPLC, or titration).

-

Procedure:

-

Add an excess amount of the amine to a known volume of distilled water in a flask.

-

Place the flask in the constant temperature bath and stir the mixture vigorously for a sufficient period to reach equilibrium (typically 24 hours).

-

After stirring, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Separate the aqueous phase from the undissolved amine by centrifugation or filtration. Ensure the separation is performed at the same temperature as the equilibration.

-

Analyze the concentration of the amine in the clear aqueous phase using a validated analytical method.

-

Perform at least three independent determinations.

-

Visualization of Key Relationships

The following diagram illustrates the logical relationships between the molecular structure of amines and their resulting physical properties of boiling point and solubility.

Caption: Factors influencing the boiling point and solubility of amines.

This guide provides a foundational understanding of the boiling points and solubility of amines, critical for their application in research and development. For further detailed information, consulting the original OECD guidelines and peer-reviewed chemical data sources is recommended.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. filab.fr [filab.fr]

The Cornerstone of Drug Discovery: Amines as Precursors in Pharmaceutical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. Their prevalence is underscored by the fact that over 40% of drugs and drug candidates contain amine structures. The unique chemical properties of amines, particularly their basicity and nucleophilicity, allow them to serve as critical precursors and intermediates in the construction of complex molecular architectures with diverse therapeutic applications. This technical guide provides an in-depth exploration of the role of amines in pharmaceutical synthesis, detailing key synthetic methodologies, quantitative data on reaction yields, and experimental protocols.

The Versatility of Amines in Medicinal Chemistry

The significance of the amine functional group in drug design and function is multifaceted. Amines are crucial for:

-

Target Binding: The basic nature of amines allows them to form ionic interactions with acidic residues in biological targets such as enzymes and receptors, a fundamental aspect of molecular recognition and drug efficacy.

-

Physicochemical Properties: Amines play a pivotal role in modulating a drug's solubility, lipophilicity, and metabolic stability. The ability to form salts enhances aqueous solubility, which is critical for formulation and bioavailability.

-

Synthetic Handles: The reactivity of the amine group makes it a versatile "handle" for further molecular elaboration, enabling the introduction of diverse functionalities to optimize a drug candidate's pharmacological profile.

Key Synthetic Routes to Amine-Containing Pharmaceuticals

Several robust and widely employed synthetic methods are utilized to introduce and manipulate amine functionalities in pharmaceutical intermediates. The choice of method often depends on the desired amine substitution (primary, secondary, or tertiary), the complexity of the starting materials, and the overall synthetic strategy.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot reaction is highly valued for its efficiency and broad substrate scope.

Data Presentation: Reductive Amination Yields

The choice of reducing agent is critical for the success of a reductive amination. Below is a comparison of yields for the synthesis of N-benzylaniline from benzaldehyde and aniline using different reducing systems.

| Entry | Reducing Agent/Catalyst | Solvent | Yield (%) |

| 1 | NaBH4 / Carbon-Based Solid Acid (CBSA) | Solvent-free | 95 |

| 2 | NaBH4 / Deep Eutectic Solvent (ChCl/Urea) | Methanol | 92 |

| 3 | NaBH4 / LiClO4 | Diethyl ether | High |

| 4 | Sodium Cyanoborohydride (NaBH3CN) | Methanol | 91 |

| 5 | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane | High |

Yields are reported for the synthesis of N-benzylaniline and may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline using NaBH4 and a Deep Eutectic Solvent

This protocol describes a green and efficient method for the synthesis of N-benzylaniline.

Materials:

-

Benzaldehyde (1 mmol)

-

Aniline (1 mmol)

-

Sodium borohydride (NaBH4) (1 mmol)

-

Choline chloride/Urea (ChCl/Urea) deep eutectic solvent (50 mg)

-

Methanol (2 mL)

-

Dichloromethane (CH2Cl2)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a stirred solution of benzaldehyde (1 mmol) and aniline (1 mmol) in methanol (2 mL), add ChCl/Urea (50 mg).

-

Stir the mixture for 5 minutes at room temperature.

-

Add sodium borohydride (1 mmol) to the mixture.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate as the eluent.

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the product, N-benzylaniline.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often observed in direct alkylation of ammonia. The method involves the N-alkylation of phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine.

Data Presentation: Gabriel Synthesis Yields

The Gabriel synthesis is known for providing good to excellent yields of primary amines from various alkyl halides.

| Alkyl Halide | Product | Yield (%) |

| Benzyl Bromide | Benzylamine | 81 |

| n-Butyl Bromide | n-Butylamine | 90 |

| Isobutyl Bromide | Isobutylamine | 85 |

| 1-Chloro-3-phenylpropane | 3-Phenylpropylamine | 75 |

Yields are representative and can be influenced by reaction conditions and the nature of the alkyl halide.

Experimental Protocol: Gabriel Synthesis of Benzylamine

This protocol outlines the synthesis of benzylamine from benzyl bromide using phthalimide.

Materials:

-

Potassium phthalimide

-

Benzyl bromide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Dissolve potassium phthalimide in DMF.

-

Add benzyl bromide to the solution and heat the mixture to facilitate the SN2 reaction, forming N-benzylphthalimide.

-

After the reaction is complete (monitored by TLC), cool the mixture and add hydrazine hydrate in ethanol.

-

Reflux the mixture to cleave the N-benzylphthalimide. A precipitate of phthalhydrazide will form.

-

Filter off the precipitate and acidify the filtrate with HCl to form the benzylammonium chloride salt.

-

Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Basify the aqueous layer with NaOH to liberate the free benzylamine.

-

Extract the benzylamine into diethyl ether, dry the organic layer with a suitable drying agent, and evaporate the solvent to obtain the pure primary amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is particularly valuable for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Yields

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and substrates. Below are representative yields for the coupling of various aryl halides with different amines.

| Aryl Halide | Amine | Ligand | Base | Yield (%) |

| 4-Chlorotoluene | Aniline | XPhos | NaOtBu | 98 |

| 1-Bromo-4-tert-butylbenzene | Morpholine | RuPhos | K3PO4 | 95 |

| 4-Iodoanisole | n-Hexylamine | BINAP | Cs2CO3 | 88 |

| 2-Chloropyridine | Benzylamine | SPhos | K2CO3 | 92 |

Yields are illustrative and subject to variation based on specific reaction parameters.

Visualizing Complex Pharmaceutical Processes

High-Throughput Screening Workflow for Amine Libraries

The discovery of new drug candidates often involves the synthesis and screening of large libraries of compounds. The following workflow illustrates a high-throughput approach for the synthesis and screening of an amine-containing kinase inhibitor library.

A Technical Guide to the Trigonal Pyramidal Geometry of Amine Molecules: Implications for Research and Drug Development

Introduction

Amines, organic derivatives of ammonia, are fundamental to synthetic chemistry, biology, and pharmacology.[1] Their classification into primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) is based on the number of organic substituents attached to the nitrogen atom.[2][3] The functionality and reactivity of these molecules are profoundly influenced by their three-dimensional structure. The nitrogen atom in most amines is sp³ hybridized, resulting in a distinct trigonal pyramidal geometry.[2][4] This configuration, along with the presence of a lone pair of electrons, dictates the chemical behavior of amines, including their basicity and nucleophilicity.[1][2][5] Understanding this geometry is critical for drug development professionals, as it governs molecular recognition, receptor binding, and the overall pharmacological profile of amine-containing drugs, which constitute over 40% of all pharmaceuticals.[1][6]

Core Concepts of Amine Geometry

Hybridization, Bonding, and Molecular Shape

The nitrogen atom in aliphatic amines features five valence electrons. Through sp³ hybridization, these electrons occupy four equivalent hybrid orbitals arranged in a tetrahedral geometry.[4] Three of these orbitals form sigma (σ) bonds with hydrogen or carbon atoms, while the fourth orbital accommodates the non-bonding lone pair of electrons.[4][7]

This lone pair exerts a greater repulsive force than bonding pairs, compressing the bond angles. Consequently, the H-N-H bond angle in ammonia is approximately 107°, deviating from the ideal tetrahedral angle of 109.5°.[7][8] This repulsion forces the three substituents into a pyramidal base with the nitrogen atom at the apex, defining the characteristic trigonal pyramidal shape.[9]

The Phenomenon of Nitrogen Inversion

A key dynamic feature of trigonal pyramidal amines is their ability to undergo rapid "umbrella" or pyramidal inversion.[10][11] In this process, the nitrogen atom and its substituents oscillate through a high-energy, planar transition state.[12][13][14] In this transient state, the nitrogen atom is sp² hybridized, with the lone pair residing in a p-orbital. The energy required to overcome this barrier is relatively low for simple amines, allowing for billions of inversions per second at room temperature.[10]

This rapid inversion has significant stereochemical consequences. A tertiary amine with three distinct substituents is technically a chiral center. However, due to the low energy barrier to inversion, the two enantiomeric forms interconvert rapidly, resulting in a racemic mixture that is typically impossible to separate under normal conditions.[10][11] The barrier to inversion can be increased by incorporating the nitrogen into a small, rigid ring system or by attaching bulky substituents, which can allow for the isolation of stable enantiomers.[11]

Caption: Logical flow of nitrogen inversion through a planar transition state.

Quantitative Structural and Energetic Data

The precise geometry and inversion barriers of amines are influenced by the nature of their substituents. This data is crucial for computational modeling and rational drug design.

| Molecule | N-H Bond Length (Å) | N-C Bond Length (Å) | H-N-H Angle (°) | C-N-C Angle (°) |

| Ammonia (NH₃) | 1.017 | N/A | 106.7 | N/A |

| Methylamine (CH₃NH₂) | 1.011 | 1.474 | 105.9 | N/A |

| Dimethylamine ((CH₃)₂NH) | 1.012 | 1.462 | N/A | 111.8 |

| Trimethylamine ((CH₃)₃N) | N/A | 1.451 | N/A | 110.9 |

| Compound | Inversion Barrier (kcal/mol) |

| Ammonia (NH₃) | 5.8 |

| Methylamine (CH₃NH₂) | 5.0 |

| Trimethylamine ((CH₃)₃N) | 7.5 |

| Aziridine (C₂H₅N) | 19.0 |

| Phosphine (PH₃) | 31.8 |

Role in Drug Design and Molecular Recognition

The trigonal pyramidal geometry of amines is a cornerstone of their function in medicinal chemistry.[1][5]

-

Hydrogen Bonding: The lone pair on the nitrogen atom acts as a potent hydrogen bond acceptor, while the N-H bonds of primary and secondary amines serve as hydrogen bond donors.[9] These interactions are fundamental to the specific binding of a drug to its biological target.

-

Ionic Interactions: In the physiological environment (pH ~7.4), many amines are protonated to form ammonium cations. These charged species can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket, serving as a critical anchor for the drug molecule.[5][9]

-

Stereospecificity: The defined three-dimensional arrangement of substituents around the nitrogen atom is vital for stereospecific interactions. For a drug to be effective, its shape must be complementary to that of its target. The rigid, pyramidal structure of the amine functional group contributes significantly to the overall conformation of the drug molecule, ensuring a precise fit.

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and chemical methods is employed to determine the structure and stereochemistry of amine-containing molecules.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on carbons adjacent to the nitrogen (α-protons) are deshielded and typically appear in the δ 2.3-3.0 ppm range.[15] The N-H proton signal is often broad and can appear over a wide chemical shift range (δ 0.5-5.0 ppm).[2][15]

-

Protocol for N-H Identification: To confirm the presence of an N-H proton, a D₂O shake is performed. The sample is dissolved in a suitable solvent (e.g., CDCl₃), and the ¹H NMR spectrum is acquired. A drop of deuterium oxide (D₂O) is added, the tube is shaken, and the spectrum is reacquired. The acidic N-H proton exchanges with deuterium, causing its signal to disappear from the spectrum.[16][17]

-

¹³C NMR: Carbons bonded to the nitrogen atom are deshielded and typically resonate in the δ 10-65 ppm region.[15]

-

-

Infrared (IR) Spectroscopy:

-

Methodology: A sample is analyzed via transmission or attenuated total reflectance (ATR). The resulting spectrum reveals absorptions corresponding to specific bond vibrations.

-

Characteristic Absorptions: Primary amines display two distinct N-H stretching bands around 3350 and 3450 cm⁻¹.[16][17] Secondary amines show a single N-H stretch near 3350 cm⁻¹.[16][17] Tertiary amines, lacking N-H bonds, do not absorb in this region.[2][16]

-

-

Mass Spectrometry (MS):

-

The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides a quick preliminary check for the presence of nitrogen.[16][17]

-

Fragmentation Pattern: Amines undergo a characteristic α-cleavage, where the bond between the α- and β-carbons is broken. This results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.[16][17]

-

Determination of Absolute Stereochemistry

For chiral amines that are configurationally stable, determining the absolute stereochemistry is essential.

Protocol: Mosher's Amide Analysis

This method is widely used to determine the absolute configuration of chiral primary and secondary amines.[18][19]

-

Sample Preparation: Divide the enantiomerically pure amine of unknown configuration into two separate samples.

-

Derivatization: React one sample with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and the other sample with (S)-(+)-Mosher's acid chloride. These reactions form a pair of diastereomeric amides.[18]

-

Purification: Purify each diastereomeric amide product, typically via column chromatography, to remove any unreacted starting materials or byproducts.

-

¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for each of the two purified diastereomers.

-

Spectral Comparison: Carefully compare the chemical shifts (Δδ = δS - δR) of protons near the newly formed stereocenter. According to Mosher's model, the substituents on the amine that are shielded by the phenyl group of the Mosher's reagent will appear at different chemical shifts in the two diastereomers.

-

Configuration Assignment: By analyzing the sign of the Δδ values for different protons, the absolute configuration of the original amine can be deduced.[18][20]

Caption: Workflow for determining amine absolute configuration via Mosher's method.

Conclusion

The trigonal pyramidal geometry of amines is a central tenet of their chemical identity and biological function. This specific three-dimensional arrangement, a direct result of sp³ hybridization and the influence of a non-bonding electron pair, dictates the reactivity, stereochemistry, and intermolecular interactions of these vital compounds. For researchers in chemistry and drug development, a thorough understanding of amine geometry, the dynamics of nitrogen inversion, and the modern analytical techniques used for characterization is indispensable for the rational design and synthesis of novel, effective therapeutic agents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. projectguru.in [projectguru.in]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 6. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 7. youtube.com [youtube.com]

- 8. Ammonia - Wikipedia [en.wikipedia.org]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. google.com [google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereochemistry determination by experimental and computaitonal spectroscopy - American Chemical Society [acs.digitellinc.com]

- 20. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

Synthesis of Aromatic Amines via Reduction of Nitroarenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroarenes to their corresponding aromatic amines is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Aromatic amines are vital building blocks and key intermediates in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. This technical guide provides a comprehensive overview of the primary methodologies for this reduction, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Nitroarene Reduction

The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a fundamental process involving the transfer of six electrons and the formation of water as a byproduct. The general transformation can be represented as:

Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

This reduction can be achieved through various methods, broadly categorized into catalytic hydrogenation and chemical reductions using metals or other reagents. The choice of method depends on several factors, including the substrate's functional group tolerance, desired chemoselectivity, scalability, cost, and environmental impact. The reaction typically proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1]

Core Reduction Methodologies

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method on both laboratory and industrial scales due to its high efficiency and clean reaction profile.[1][2] This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

Common Catalysts:

-

Palladium on carbon (Pd/C)

-

Platinum on carbon (Pt/C)

-

Raney Nickel (Raney Ni)

-

Copper-based catalysts[3]

Advantages:

-

High yields and clean conversion with water as the only stoichiometric byproduct.

-

Catalyst can often be recovered and reused.

-

Amenable to a wide range of substrates.

Limitations:

-

Requires specialized high-pressure equipment for hydrogenation.

-

The high reactivity of hydrogen gas poses safety concerns.

-

May not be chemoselective for molecules with other reducible functional groups (e.g., alkenes, alkynes, some carbonyls).

Chemical Reduction with Metals (Dissolving Metal Reductions)

This classical approach utilizes metals in acidic or neutral media to effect the reduction of the nitro group.

First reported by Antoine Béchamp in 1854, this method uses iron metal in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.[1][4] It has been a historically significant industrial process for aniline production.[1] The reaction can be summarized as:

4 Ar-NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 Ar-NH₂ + 3 Fe₃O₄[1]

Advantages:

-

Cost-effective and uses readily available reagents.[5]

-

Generally good chemoselectivity for the nitro group.

Limitations:

-

Requires stoichiometric amounts of iron, leading to significant iron oxide waste.[5]

-

The reaction medium is corrosive.[5]

-

Work-up can be cumbersome due to the formation of iron sludge.[6]

The use of tin metal in concentrated hydrochloric acid is a common laboratory method for the reduction of nitroarenes.

Advantages:

-

Effective and reliable for a variety of substrates.

Limitations:

-

Use of a heavy metal with associated environmental concerns.

-

Requires a strongly acidic medium.

Zinc dust can also be employed as a reducing agent. In neutral conditions, with a reagent like ammonium chloride, the reduction can be milder, sometimes yielding the hydroxylamine intermediate.[7][8]

Advantages:

-

Can offer different selectivity compared to other metals.

-

Milder conditions are possible.

Limitations:

-

Potential for over-reduction or side reactions depending on the conditions.

-

May not be suitable for substrates sensitive to zinc.

Zinin Reduction (Sulfide-mediated Reduction)

Discovered by Nikolay Zinin, this method utilizes sulfide reagents, such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or ammonium sulfide ((NH₄)₂S), to reduce nitroarenes.[9][10] It is particularly useful for the selective reduction of one nitro group in dinitro compounds.[10]

A possible stoichiometry is: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[10]

Advantages:

-

Excellent chemoselectivity for reducing one nitro group in the presence of another.[10]

-

Useful for substrates sensitive to acidic conditions or catalytic hydrogenation.[11]

Limitations:

-

The use of sulfide reagents can lead to the formation of sulfur-containing byproducts.

-

The reagents have a strong, unpleasant odor.

Quantitative Data Summary

The following tables summarize quantitative data for various reduction methods, allowing for a direct comparison of their efficacy under different conditions.

| Method | Substrate | Reagents/Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | Nitrobenzene | Ni/SiO₂ | Ethanol | 90 | 1.0 | 5.5 | 100 (conversion) | [12] |

| Catalytic Hydrogenation | m-Dinitrobenzene | Ru-SnOₓ/Al₂O₃ | Ethanol | 100 | 4.0 | 2 | >99 (conversion) | [13] |

| Béchamp Reduction | 4-Nitroacetophenone | Fe, conc. HCl | Ethanol | Reflux | N/A | 1 | Not specified | [6] |

| Tin Reduction | m-Nitroacetophenone | Sn, 3M HCl | Water/HCl | Reflux | N/A | 0.5 | Not specified | [14] |

| Zinin Reduction | m-Dinitrobenzene | Na₂S·9H₂O | Water | 85 | N/A | ~0.2 | ~73 (of pure) | [15] |

| Zinin Reduction | m-Dinitrobenzene | NaSH (from Na₂S, NaHCO₃) | Methanol/Water | Reflux | N/A | 0.33 | Not specified | [16] |

| Silver-catalyzed Reduction | 4-Nitrotoluene | 4% Ag/MTA, NaBH₄ | Ethanol | RT | N/A | 4 | >95 | [17] |

Note: Yields are reported as found in the source and may represent isolated yield or conversion, as specified.

Experimental Protocols

Protocol 1: Béchamp Reduction of 4-Nitroacetophenone to 4-Aminoacetophenone

This protocol is adapted from a standard laboratory procedure.[6]

Materials:

-

4-Nitroacetophenone (3.30 g, 20.0 mmol)

-

Iron powder (4.19 g, 75.0 mmol)

-

Ethanol (70 mL)

-

Concentrated Hydrochloric Acid (15 mL)

-

Water (200 mL)

-

Dilute Sodium Hydroxide solution (e.g., 2 M)

-

Ethyl acetate (150 mL)

-

Anhydrous sodium sulfate

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 4-nitroacetophenone and iron powder.

-

Add 70 mL of ethanol to the flask.

-

Heat the mixture to 60°C with stirring.

-

Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.

-

After the addition is complete, heat the mixture to reflux for 1 hour, or until most of the iron powder has dissolved.

-

Cool the reaction mixture to room temperature and pour it into a 1000 mL beaker containing 200 mL of water with stirring.

-

Neutralize the solution with a dilute sodium hydroxide solution until the pH is neutral, as indicated by pH paper. This will result in the formation of an iron hydroxide sludge.

-

Add 150 mL of ethyl acetate and stir the mixture for 15 minutes to extract the product.

-

Allow the phases to separate and decant the upper organic layer. Transfer the remaining mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from hot water.

Protocol 2: Zinin Reduction of m-Dinitrobenzene to m-Nitroaniline

This protocol is adapted from a procedure for the selective reduction of a dinitro compound.[16]

Materials:

-

m-Dinitrobenzene (5.0 g)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (13.43 g)

-

Sodium bicarbonate (NaHCO₃) (4.47 g)

-

Methanol (74 mL total)

-

Water (37.31 mL)

Procedure:

-

Prepare the reducing solution: In a flask, dissolve 13.43 g of sodium sulfide nonahydrate in 37.31 mL of water. With constant stirring, add 4.47 g of sodium bicarbonate in small portions.

-

Once the bicarbonate has completely dissolved, add 37.31 mL of methanol with stirring.

-

Filter the resulting solution to remove the precipitated sodium carbonate. This solution contains the active reducing agent, sodium hydrosulfide (NaSH), and should be used promptly.

-

Reduction: In a 250 mL round-bottom flask, dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol.

-

With shaking, add the freshly prepared methanolic solution of NaSH to the dinitrobenzene solution.

-

Attach a reflux condenser to the flask and gently boil the mixture for 20 minutes.

-

After reflux, distill off most of the methanol using a water bath.

-

Pour the liquid residue with stirring into approximately 200 mL of cold water.

-

Collect the precipitated yellow crystals of m-nitroaniline by filtration.

-

Wash the crystals with water and recrystallize from methanol to obtain bright yellow needles.

Protocol 3: Catalytic Hydrogenation of Nitrobenzene to Aniline (General Laboratory Scale)

This protocol outlines a general procedure for catalytic hydrogenation.[12]

Materials:

-

Nitrobenzene

-

5% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure hydrogenation vessel (autoclave), place the nitrobenzene and the solvent (e.g., ethanol).

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reactor and purge the system several times with hydrogen gas to remove air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 1.0 MPa).[12]

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[12]

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete (no more hydrogen is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

The filtrate contains the aniline product, which can be purified by distillation or other suitable methods.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the logical flow of the experimental procedures and the proposed reaction mechanisms.

General Experimental Workflow for Nitroarene Reduction

Caption: General workflow for the synthesis of aromatic amines.

Proposed Mechanism for Béchamp Reduction

Caption: Stepwise reduction pathway in the Béchamp process.

Zinin Reduction for Selective Reduction of Dinitroarenes

Caption: Chemoselectivity of the Zinin reduction.

Conclusion

The synthesis of aromatic amines from nitroarenes is a versatile and indispensable transformation in modern chemistry. This guide has detailed the most prominent methods: catalytic hydrogenation, Béchamp reduction, tin and zinc reductions, and the Zinin reduction. The choice of a specific protocol is a multifactorial decision that must take into account the substrate's properties, desired selectivity, and available resources. By providing detailed protocols, comparative data, and clear visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement these critical synthetic procedures.

References

- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. Béchamp reduction - Wikiwand [wikiwand.com]

- 5. scribd.com [scribd.com]

- 6. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Zinin reaction - Wikipedia [en.wikipedia.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 15. prepchem.com [prepchem.com]

- 16. chempedia.in [chempedia.in]

- 17. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

classification of amines in organic chemistry

An In-depth Technical Guide to the Classification of Amines in Organic Chemistry

Introduction

Amines are a fundamental class of organic compounds derived from ammonia (NH₃) by replacing one or more hydrogen atoms with alkyl or aryl groups. The nitrogen atom in an amine features a lone pair of electrons and typically forms three bonds, resulting in an sp³ hybridization and a trigonal pyramidal geometry. This unique electronic and structural configuration is the source of their characteristic chemical reactivity, particularly their basicity and nucleophilicity. Amines are ubiquitous in biochemistry, forming the building blocks of proteins (as amino acids), vitamins, and hormones. In the pharmaceutical and materials science sectors, they are critical components in a vast array of drugs, polymers, and dyes. A thorough understanding of their classification is paramount for predicting their physical properties, chemical behavior, and ultimate application in research and drug development.

Core Classification of Amines

Amines are categorized into four main types based on the number of organic substituents—alkyl or aryl groups—directly bonded to the nitrogen atom. This classification dictates their reactivity, physical properties, and steric environment.

-

Primary (1°) Amines : Have one organic group and two hydrogen atoms attached to the nitrogen (general formula: RNH₂). Examples include methylamine (CH₃NH₂) and the aromatic amine aniline (C₆H₅NH₂).

-

Secondary (2°) Amines : Have two organic groups and one hydrogen atom attached to the nitrogen (general formula: R₂NH). The organic groups can be identical or different. An example is dimethylamine ((CH₃)₂NH).

-

Tertiary (3°) Amines : Have three organic groups attached to the nitrogen and no hydrogen atoms (general formula: R₃N). Trimethylamine ((CH₃)₃N) is a common example.

-

Quaternary (4°) Ammonium Salts : Contain a nitrogen atom bonded to four organic groups, resulting in a permanent positive charge on the nitrogen atom (general formula: R₄N⁺). These exist as salts with an associated anion, such as tetramethylammonium chloride.

Caption: Hierarchical classification of amines from ammonia.

Nomenclature of Amines

The naming of amines follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also frequently used for simpler structures.

-

IUPAC System :

-

Primary Amines : Named by replacing the "-e" of the parent alkane with "-amine" (e.g., CH₃CH₂NH₂ is ethanamine) or by naming the alkyl group followed by the suffix "-amine" (e.g., ethylamine).

-

Secondary & Tertiary Amines : For unsymmetrical amines, the longest alkyl chain attached to the nitrogen is considered the parent chain. The other alkyl groups are treated as substituents and are designated with the prefix "N-" to indicate their attachment to the nitrogen atom. For symmetrical amines, the prefixes "di-" or "tri-" are used.

-

CH₃NHCH₂CH₃ is named N-methylethanamine .

-

(CH₃CH₂)₃N is named triethylamine .

-

-

Amino as a Substituent : When a higher-priority functional group is present, the -NH₂ group is named as an "amino" substituent. For example, H₂NCH₂CH₂OH is 2-aminoethanol .

-

-

Aryl Amines : The simplest aromatic amine, C₆H₅NH₂, is universally known by its common name, aniline , which is also accepted by IUPAC. Its systematic IUPAC name is benzenamine.

-

Ammonium Salts : Named by replacing "-amine" with "-ammonium" followed by the name of the counter-ion (e.g., (CH₃)₄N⁺Cl⁻ is tetramethylammonium chloride ).

Physical Properties

The physical properties of amines are heavily influenced by their ability to form hydrogen bonds.

Boiling Point